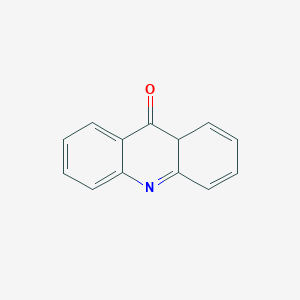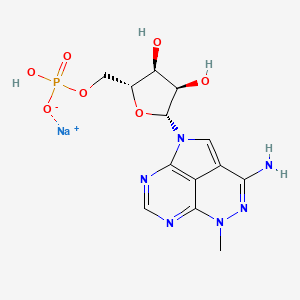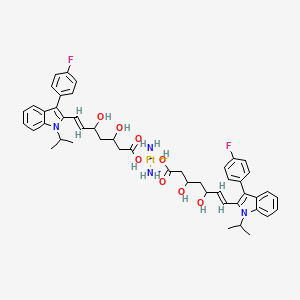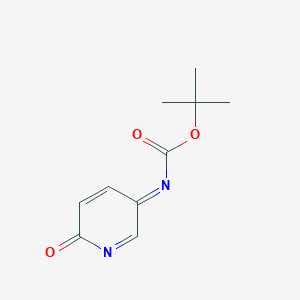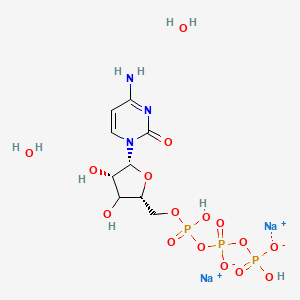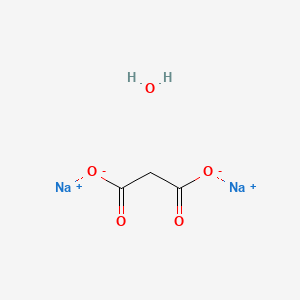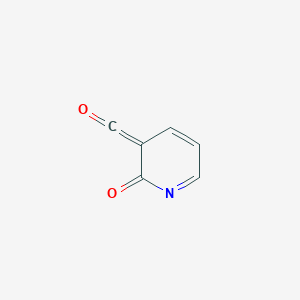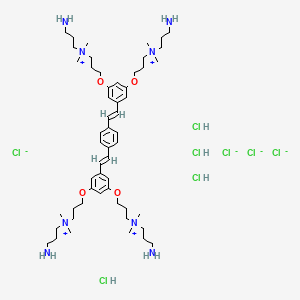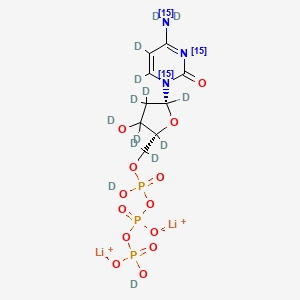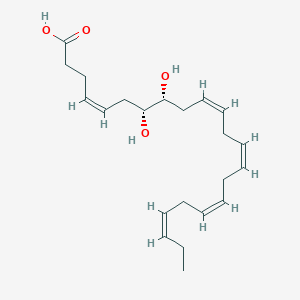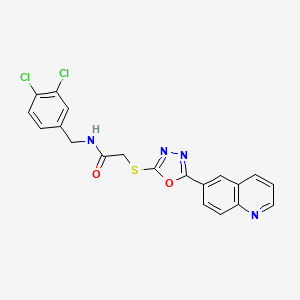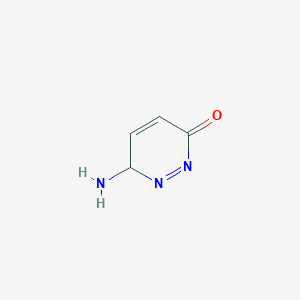
(Ethyldisulfanyl)ethane-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (Ethyldisulfanyl)ethane-d6 involves the incorporation of deuterium into the molecular structure. One common method is the deuteration of 1-Hexen-3-one, which involves the replacement of hydrogen atoms with deuterium. The reaction conditions typically require a deuterium source and a catalyst to facilitate the exchange . Industrial production methods are similar but scaled up to meet the demand for research and development purposes.
Análisis De Reacciones Químicas
(Ethyldisulfanyl)ethane-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Aplicaciones Científicas De Investigación
(Ethyldisulfanyl)ethane-d6 has several applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms to study the behavior of molecules under different conditions.
Biology: The compound is used in metabolic studies to understand the pathways and interactions of various biomolecules.
Medicine: In drug development, this compound is used to study the pharmacokinetics and metabolism of new drugs. The deuterium atoms help in tracking the drug’s distribution and breakdown in the body.
Mecanismo De Acción
The mechanism of action of (Ethyldisulfanyl)ethane-d6 involves its role as a deuterated compound. Deuterium substitution can affect the pharmacokinetics and metabolic profiles of drugs. The heavier isotope can alter the rate of chemical reactions, leading to changes in the drug’s absorption, distribution, metabolism, and excretion. This makes it a valuable tool in studying drug behavior and optimizing therapeutic efficacy .
Comparación Con Compuestos Similares
(Ethyldisulfanyl)ethane-d6 is unique due to its deuterium content. Similar compounds include:
(Ethyldisulfanyl)ethane: The non-deuterated version, which lacks the isotopic labeling.
1-Hexen-3-one: The precursor compound used in the synthesis of this compound.
Deuterated solvents: Such as deuterated chloroform or deuterated water, used in NMR spectroscopy for similar purposes.
The uniqueness of this compound lies in its ability to provide detailed insights into molecular interactions and metabolic pathways, making it an invaluable tool in scientific research.
Propiedades
Fórmula molecular |
C4H10S2 |
|---|---|
Peso molecular |
128.3 g/mol |
Nombre IUPAC |
1,1,1-trideuterio-2-(2,2,2-trideuterioethyldisulfanyl)ethane |
InChI |
InChI=1S/C4H10S2/c1-3-5-6-4-2/h3-4H2,1-2H3/i1D3,2D3 |
Clave InChI |
CETBSQOFQKLHHZ-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CSSCC([2H])([2H])[2H] |
SMILES canónico |
CCSSCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


